REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[NH2:18])=[CH:7][CH:6]=1.[CH3:20]OC(=O)C>>[CH3:1][O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[N:18]=[CH:20]2)=[CH:9][CH:10]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
COC(CC1=CC=C(C=C1)NC1=C(C=CC=C1)N)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
COC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
is obtained analogously to the method
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Name
|
|
Type
|
|
Smiles
|
COC(CC1=CC=C(C=C1)N1C=NC2=C1C=CC=C2)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |